molecular formula C11H11FO2 B8534428 Methyl 2-(3-fluorophenyl)cyclopropanecarboxylate

Methyl 2-(3-fluorophenyl)cyclopropanecarboxylate

Cat. No. B8534428
M. Wt: 194.20 g/mol
InChI Key: DVJZYEHLRIXUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-fluorophenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl 2-(3-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11FO2/c1-14-11(13)10-6-9(10)7-3-2-4-8(12)5-7/h2-5,9-10H,6H2,1H3

InChI Key

DVJZYEHLRIXUBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame-dried round-bottom flask containing ether (50 mL) and CH2Cl2 (150 mL) was added 6 (900 mg, 5.0 mmol) and Pd(OAc)2 (5.80 mg) at 0° C. To this flask was added the freshly prepared diazomethane solution through a cannula, and then the reaction solution was slowly warmed to room temperature over a period of 30 min and allowed to stir at room temperature for an additional 2 h. The reaction mixture was washed with H2O (150 mL) and brine (150 mL) and dried over NaSO4. The solvent was removed by rotary evaporation to yield 7 as a colorless oil (965 mg, 5.0 mmol, 100%): 1H NMR (500 MHz, CDCl3) δ 1.30-1.35 (ddd, J=5.0, 7.0, 8.5 Hz, 1H), 1.60-1.66 (dt, J=5.0, 10.0 Hz, 1H), 1.90-1.94 (ddd, J=4.0, 5.0, 8.5 Hz, 1H), 2.51-2.54 (dt, J=2.5, 5.5 Hz, 1H), 3.74 (s, 3H), 6.70-6.80 (td, J=2.0, 10.0 Hz, 1H), 6.90-6.95 (m, 2H), 7.23-7.28 (m, 1H); 13C NMR (125 MHz, CDCl3) δ 17.4, 24.4, 26.1, 52.3, 113.2, 113.4, 113.6, 113.8, 122.2, 130.1, 130.2, 142.9, 143.0, 164.2, 173.8; LCQ-MS (M+H+) calcd for C11H12FO2 195. found 195.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
5.8 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

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